molecular formula C19H24O3 B5200932 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene

1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene

Cat. No. B5200932
M. Wt: 300.4 g/mol
InChI Key: FNIYXZYDUIVWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene, also known as EMDP, is a chemical compound that has been extensively studied for its potential use in scientific research. EMDP is a member of the family of compounds known as beta-adrenergic receptor agonists, which have been shown to have a variety of effects on the body.

Mechanism of Action

1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene works by binding to beta-adrenergic receptors in the body, which are involved in a variety of physiological processes. When 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene binds to these receptors, it can activate a number of downstream signaling pathways, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has been shown to have a variety of biochemical and physiological effects on the body. For example, it has been shown to increase heart rate and blood pressure, as well as stimulate the release of certain hormones. 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has also been shown to have effects on the immune system and on the metabolism of glucose and lipids.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene in lab experiments is its well-characterized mechanism of action and known effects on the body. This can make it a useful tool for studying a variety of physiological processes. However, one limitation is that 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene can have effects on multiple physiological systems, which can make it difficult to isolate specific effects.

Future Directions

There are a number of potential future directions for research on 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene. One area of interest is the development of new drugs and treatments based on its mechanism of action. Another area of interest is the study of its effects on specific physiological processes, such as the immune system or the metabolism of glucose and lipids. Additionally, further research may be needed to better understand the limitations of using 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene in lab experiments and to develop new techniques for studying its effects.

Synthesis Methods

1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene can be synthesized through a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2-ethoxyphenol with 3-chloropropylamine to form the intermediate 3-(2-ethoxyphenoxy)propylamine. This intermediate is then reacted with 2,4-dimethylbenzene in the presence of a catalyst to form the final product, 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene.

Scientific Research Applications

1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has been studied extensively for its potential use in scientific research. One area of interest has been its potential use as a beta-adrenergic receptor agonist, which could have implications for the treatment of a variety of medical conditions. 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has also been studied for its potential use in the development of new drugs and treatments.

properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-18-8-5-6-9-19(18)22-13-7-12-21-17-11-10-15(2)14-16(17)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIYXZYDUIVWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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